molecular formula C8H8BrNO B12094977 3-Bromo-2-cyclopropoxypyridine

3-Bromo-2-cyclopropoxypyridine

Cat. No.: B12094977
M. Wt: 214.06 g/mol
InChI Key: AFJSRJBQMMTIIX-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclopropoxypyridine is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by a bromine atom attached to the third position of a pyridine ring, which is further substituted with a cyclopropoxy group at the second position. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyclopropoxypyridine typically involves the reaction of 2,3-dibromopyridine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-cyclopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyclopropoxypyridine is not well-documented in the literature. its reactivity can be attributed to the presence of the bromine atom and the cyclopropoxy group, which influence its chemical behavior and interactions with other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-cyclopropoxypyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-2-cyclopropyloxypyridine

InChI

InChI=1S/C8H8BrNO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

AFJSRJBQMMTIIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=N2)Br

Origin of Product

United States

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